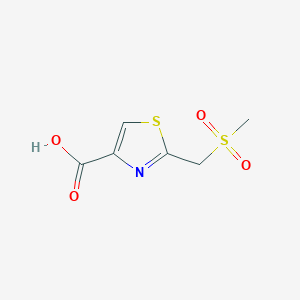![molecular formula C11H11FN4O2 B2700163 1-[(4-Fluorophenoxy)methyl]pyrazole-3-carbohydrazide CAS No. 1004194-15-3](/img/structure/B2700163.png)
1-[(4-Fluorophenoxy)methyl]pyrazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[(4-Fluorophenoxy)methyl]pyrazole-3-carbohydrazide” is a chemical compound with the molecular formula C11H11FN4O2 . Its average mass is 250.229 Da and its monoisotopic mass is 250.086609 Da .
Molecular Structure Analysis
The molecular structure of “1-[(4-Fluorophenoxy)methyl]pyrazole-3-carbohydrazide” consists of a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
While specific chemical reactions involving “1-[(4-Fluorophenoxy)methyl]pyrazole-3-carbohydrazide” are not detailed in the available literature, pyrazoles in general are known to be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Aplicaciones Científicas De Investigación
Synthesis and Biological Properties
The synthesis and biological evaluation of pyrazole derivatives, including those related to 1-[(4-Fluorophenoxy)methyl]pyrazole-3-carbohydrazide, have shown promising results in various studies. For instance, Thangarasu et al. (2019) elaborated on the synthesis of novel pyrazole carbaldehyde derivatives, exhibiting antioxidant, anti-breast cancer, and anti-inflammatory properties through molecular docking studies, indicating their potential as future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019). Additionally, the antioxidant and antitumor activities of new aromatic C-nucleoside derivatives, synthesized using carbohydrazide as a precursor, were highlighted by El Sadek et al. (2014), underlining the compound's utility in developing therapeutic agents (El Sadek, Abd El-Dayem, Hassan, Mostafa, & Yacout, 2014).
Anticancer and Antiproliferative Efficacy
Derivatives of 1-[(4-Fluorophenoxy)methyl]pyrazole-3-carbohydrazide have been investigated for their anticancer activity. Rashdan et al. (2018) focused on the synthesis of pyrazolo[1,2-b]phthalazinediones with notable antiproliferative efficacy on human hepatic cancer cell lines, emphasizing the importance of these compounds in the development of new cancer therapies (Rashdan, Gomha, El-Gendey, El-Hashash, & Soliman, 2018).
Molecular Docking and Spectroscopic Studies
The study by Pillai et al. (2017) on N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide provided insights into its molecular structure through vibrational spectroscopic investigations and molecular dynamic simulations. The compound's potential as a CDK2 inhibitor was explored, suggesting its relevance in designing anti-diabetic agents (Pillai, Menon, Mary, Armaković, Armaković, & Panicker, 2017).
Agricultural Applications
In the context of agriculture, Wang et al. (2020) discussed the discovery of novel antifungal leads targeting succinate dehydrogenase, incorporating pyrazole-4-formylhydrazide derivatives. These compounds, particularly effective against various fungal pathogens, highlight the potential of pyrazole derivatives in developing new fungicides (Wang, Wang, Qiu, Chen, Lu, Li, Yang, & Xue, 2020).
Propiedades
IUPAC Name |
1-[(4-fluorophenoxy)methyl]pyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O2/c12-8-1-3-9(4-2-8)18-7-16-6-5-10(15-16)11(17)14-13/h1-6H,7,13H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHQTVZREVYEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCN2C=CC(=N2)C(=O)NN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Fluorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2700081.png)

![N-(4-fluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2700085.png)
![1-(2,4-difluorobenzyl)-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2700086.png)
![4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline](/img/structure/B2700090.png)
![3-butoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2700091.png)
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2700093.png)

![2-[({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino} (2,6-dichlorophenyl)methyl)sulfanyl]acetic acid](/img/structure/B2700097.png)
![N-[(2,5-Difluorophenyl)-(3-methylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2700098.png)
![2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2700099.png)
![N-Cyclopropyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2700100.png)
